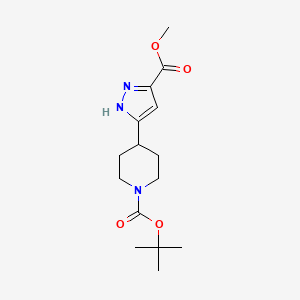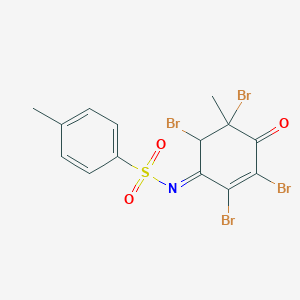
(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. Benzenesulfonamide derivatives have been studied extensively for their potential as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, as well as for their anticancer properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity and selectivity. For example, the introduction of an oxazole ring has been shown to confer selective inhibition of carbonic anhydrase II . Similarly, the introduction of a fluorine atom has been found to increase the selectivity for cyclooxygenase-2 over cyclooxygenase-1, leading to the development of potent COX-2 inhibitors . The utility of benzenesulfonamide derivatives in synthesizing novel compounds with potential anticancer and radioprotective activities has also been demonstrated .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like the oxazole ring or fluorine atom can significantly affect the binding affinity and selectivity of these compounds towards their target enzymes. For instance, the oxazole ring in the carbonic anhydrase II inhibitor provides the necessary conformation for selective inhibition . The cyclohexenylamino moiety in another derivative has been used as a precursor for synthesizing quinoline derivatives with anticancer properties .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions during their biotransformation in biological systems. For example, the study of a carbonic anhydrase II inhibitor revealed the formation of an N-hydroxymetabolite, indicating the addition of an oxygen atom to the molecule during metabolism . These biotransformation reactions are important for understanding the pharmacokinetics and potential side effects of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of bulky groups like tetrabromo-substituents could affect the compound's solubility and its ability to cross biological membranes. The presence of electron-withdrawing groups like fluorine can enhance the stability of the compound and its affinity for the target enzyme . These properties are critical for the development of effective and safe pharmaceutical agents.
科学的研究の応用
Photodynamic Therapy Applications
One of the notable applications of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound demonstrated high singlet oxygen quantum yield, making it a potent Type II photosensitizer for PDT. The compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for its effectiveness in treating cancer through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, highlight their potential against various bacterial and fungal pathogens. Such studies underscore the role of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
特性
IUPAC Name |
(NE)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br4NO3S/c1-7-3-5-8(6-4-7)23(21,22)19-11-9(15)10(16)13(20)14(2,18)12(11)17/h3-6,12H,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKTMUXNWYRER-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=O)C(=C2Br)Br)(C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(C(C(=O)C(=C2Br)Br)(C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

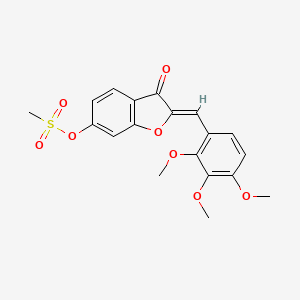
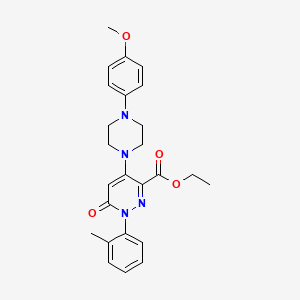
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)
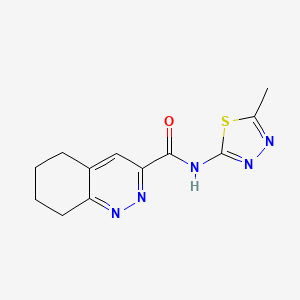
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
